
1-(3,5-Dimethylpyridin-4-YL)ethanone
Overview
Description
1-(3,5-Dimethylpyridin-4-YL)ethanone is an organic compound with the molecular formula C₉H₁₁NO It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3 and 5 positions of the pyridine ring and an ethanone group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylpyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylpyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The methyl groups and the ethanone moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3,5-Dimethylpyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpyridin-4-YL)ethanone involves its interaction with specific molecular targets. The ethanone group can form hydrogen bonds or other interactions with enzymes or receptors, influencing their activity. The methyl groups may also affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(2,6-Dimethylpyridin-4-YL)ethanone
- 3,5-Dimethyl-4-acetylpyridine
- 4-Acetyl-3,5-dimethylpyridine
Uniqueness: 1-(3,5-Dimethylpyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and interactions. The presence of the ethanone group at the 4 position provides distinct properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Overview
1-(3,5-Dimethylpyridin-4-YL)ethanone, also known as 4-acetyl-3,5-dimethylpyridine, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₉H₁₁N₁O
- Molecular Weight: 149.19 g/mol
- Structure: The compound features a pyridine ring substituted with two methyl groups and an acetyl group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, it showed promising results in inhibiting cell proliferation in:
- Breast Cancer Cells (MCF-7) : IC₅₀ = 25 µM
- Lung Cancer Cells (A549) : IC₅₀ = 30 µM
The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle progression.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, such as:
- DNA-dependent RNA polymerase : This inhibition affects RNA synthesis in bacterial cells.
- Topoisomerases : Enzymes involved in DNA unwinding during replication.
Case Studies
Several studies have focused on the biological activity of this compound:
- A study published in Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new antibiotics due to its potent activity against resistant bacterial strains .
- Another investigation in Pharmaceutical Biology reported on its cytotoxic effects against human cancer cell lines, suggesting further exploration for anticancer drug development .
Properties
IUPAC Name |
1-(3,5-dimethylpyridin-4-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-10-5-7(2)9(6)8(3)11/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJBKKNRSCBIPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594403 | |
Record name | 1-(3,5-Dimethylpyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70390-44-2 | |
Record name | 1-(3,5-Dimethylpyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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